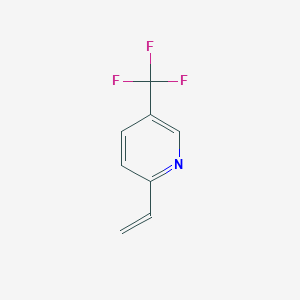

5-(Trifluoromethyl)-2-vinylpyridine

Descripción general

Descripción

5-(Trifluoromethyl)-2-vinylpyridine is a type of trifluoromethylpyridine (TFMP) derivative. TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of interest in recent years due to their applications in agrochemical and pharmaceutical industries . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Safety And Hazards

Direcciones Futuras

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Propiedades

Número CAS |

204569-89-1 |

|---|---|

Nombre del producto |

5-(Trifluoromethyl)-2-vinylpyridine |

Fórmula molecular |

C8H6F3N |

Peso molecular |

173.13 g/mol |

Nombre IUPAC |

2-ethenyl-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H6F3N/c1-2-7-4-3-6(5-12-7)8(9,10)11/h2-5H,1H2 |

Clave InChI |

MJCNJWLJTBXLFW-UHFFFAOYSA-N |

SMILES |

C=CC1=NC=C(C=C1)C(F)(F)F |

SMILES canónico |

C=CC1=NC=C(C=C1)C(F)(F)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B3188200.png)

![1-Propanol, 2-[2-(benzoyloxy)propoxy]-, benzoate](/img/structure/B3188219.png)

![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)

![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)